molecular formula C12H10O3 B1615584 1-Naphthylglycolic acid CAS No. 6341-54-4

1-Naphthylglycolic acid

Cat. No. B1615584
CAS RN: 6341-54-4
M. Wt: 202.21 g/mol
InChI Key: AXSZGQWPAAHKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthylglycolic acid, also known as 1-NGA, is an organic compound with the chemical formula C12H10O3. It is closely related to 1-Naphthoic acid, which is a fluorescent white solid . The naphthols, including 1-Naphthoic acid, are naphthalene homologues of phenol .

Scientific Research Applications

New Plasticizers for Poly(Vinyl Chloride)

  • Application : Used in the production of polymeric materials.
  • Details : Research on symmetrical and mixed esters of ethyleneglycol, including 1-naphthylglycolic acid, as plasticizers for polyvinyl chloride (PVC).
  • Source : (Zeinalov, Radzhabov, & Mekhtieva, 2007).

Asymmetric Hydrogenation of Ketones

  • Application : As a modifier for the asymmetric hydrogenation of ketopantolactone.
  • Details : 1-naphthylglycolic acid demonstrated superior performance as a chiral modifier in catalysis.
  • Source : (Mariș et al., 2006).

Asymmetric Reduction of Arylglyoxylic Acids

  • Application : In the asymmetric reduction process.
  • Details : Involvement of 1-naphthylglycolic acid in the reduction of 1-naphthylglyoxylic acid through host-guest complex formation.
  • Source : (Takahashi, Odashima, & Koga, 1985).

Enhancement in Resolution Ability

  • Application : As a resolving agent in chemical synthesis.
  • Details : 1-naphthylglycolic acid was found to enhance resolution ability significantly in chemical reactions involving p-substituted 1-arylethylamines.
  • Source : (Kinbara, Harada, & Saigo, 2000).

Antiviral Potential in Synthesis

  • Application : In the synthesis of antiviral compounds.
  • Details : The study involved the synthesis of certain compounds where 1-naphthylglycolic acid played a key role.
  • Source : (Naidu et al., 2012).

properties

IUPAC Name

2-hydroxy-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSZGQWPAAHKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286631
Record name 1-Naphthylglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylglycolic acid

CAS RN

6341-54-4
Record name 1-Naphthaleneglycolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthylglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon atmosphere distilled 1,4-dioxane (100 mL) and distilled water (100 mL) were charged in a two necked-flask in an ice bath. To the flask 1-naphthaldehyde (15.6 g, 0.1 mol), lithium chloride (8.48 g, 0.2 mol) and potassium hydroxide (22.4 g, 0.4 mol) were added. After stirring at 0° C. for 5 minutes, bromoform (25.2 g, 0.1 mol) was added, and stirring was continued for a further 1 hour at the same temperature. Completion of the reaction was ascertained by TLC, and then, water (100 mL) was added to the reaction mixture. After rinsing three times with ether (each 70 mL), pH of the aqueous phase was decreased to 2 with conc. hydrochloric acid under ice cooling. The aqueous phase was subjected to extraction of five times with ether (each 100 mL), and the organic phase thus formed was rinsed once with saturated sodium chloride solution and once with distilled water. The organic phase was dried over anhydrous magnesium sulfate (80 g) and the solvent was distilled off under reduced pressure. The residue was dried under vacuum, and 16.0 g (yield: 79%) of the target compound was obtained. The product, without being purified, was used as the material for optical resolution described below.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthylglycolic acid
Reactant of Route 2
Reactant of Route 2
1-Naphthylglycolic acid
Reactant of Route 3
Reactant of Route 3
1-Naphthylglycolic acid
Reactant of Route 4
Reactant of Route 4
1-Naphthylglycolic acid
Reactant of Route 5
Reactant of Route 5
1-Naphthylglycolic acid
Reactant of Route 6
1-Naphthylglycolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.